N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide: is a complex organic compound that integrates a chromeno-thiazole core with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno-Thiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-thiazole structure.
Attachment of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base.
Introduction of the Diethylsulfamoyl Group: This step involves the sulfonation of the benzamide derivative with diethylsulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
Medically, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating diseases such as cancer or bacterial infections.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chromeno-thiazole core is believed to play a crucial role in binding to these targets, while the benzamide and diethylsulfamoyl groups enhance its binding affinity and specificity. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylcarbamoyl)benzamide
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)aniline
Uniqueness
Compared to similar compounds, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the diethylsulfamoyl group, in particular, enhances its solubility and bioavailability, making it a more effective candidate for drug development.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-24(4-2)30(26,27)15-11-9-14(10-12-15)20(25)23-21-22-19-16-7-5-6-8-17(16)28-13-18(19)29-21/h5-12H,3-4,13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBJUNJAFUEPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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